Cas no 5879-50-5 (2-(4-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide)
5879-50-5 structure
Product Name:2-(4-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
CAS No:5879-50-5
MF:C16H13ClN2O3S
MW:348.804021596909
CID:1614708
PubChem ID:741753
Update Time:2025-04-21
2-(4-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- Acetamide, 2-(4-chlorophenoxy)-N-(6-methoxy-2-benzothiazolyl)-
- acetamide, 2-(4-chlorophenoxy)-N-[(2E)-6-methoxy-2(3H)-benzothiazolylidene]-
- KSC-09-229D
- SR-01000424715
- 2-(4-chlorophenoxy)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide
- 2-(4-chlorophenoxy)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide
- 330201-50-8
- CBMicro_001007
- SR-01000424715-1
- Oprea1_433736
- STK095212
- DTXSID20974315
- CB02312
- BIM-0000975.P001
- 2-(4-Chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)ethanimidic acid
- F0336-0109
- AKOS000478247
- AKOS005627697
- AJ-292/13092001
- STK847543
- SMSF0009079
- CCG-189250
- 5879-50-5
- KUC106869N
-
- Inchi: 1S/C16H13ClN2O3S/c1-21-12-6-7-13-14(8-12)23-16(18-13)19-15(20)9-22-11-4-2-10(17)3-5-11/h2-8H,9H2,1H3,(H,18,19,20)
- InChI Key: GINRGQPDORNHNX-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)OCC(NC1=NC2C=CC(=CC=2S1)OC)=O
Computed Properties
- Exact Mass: 348.03369
- Monoisotopic Mass: 348.033541
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 407
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 88.7
- XLogP3: 4.2
Experimental Properties
- Density: 1.431
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.685
- PSA: 60.45
2-(4-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide Related Literature
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
5879-50-5 (2-(4-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
烟台朗裕新材料科技有限公司
Gold Member
CN Supplier
Reagent
NewCan Biotech Limited
Gold Member
CN Supplier
Reagent
Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent